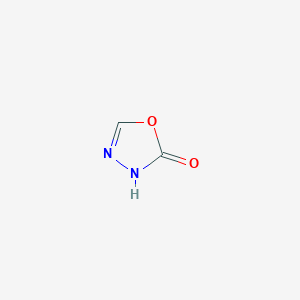
1,3,4-オキサジアゾール-2-オール
概要
説明
1,3,4-Oxadiazol-2-ol is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. Among the various isomers of oxadiazole, 1,3,4-oxadiazole is particularly significant due to its broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and antidiabetic properties .
科学的研究の応用
1,3,4-Oxadiazol-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities, making it a valuable tool in biological research.
Medicine: 1,3,4-Oxadiazol-2-ol derivatives are being investigated for their potential as anticancer, anti-inflammatory, and antihypertensive agents.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its potent biological activities
作用機序
Target of Action
1,3,4-Oxadiazol-2-ol primarily targets various enzymes and proteins that contribute to cancer cell proliferation . These include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism, respectively .
Mode of Action
The compound interacts selectively with its targets, leading to a variety of antiproliferative effects . For instance, it inhibits the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, thereby disrupting the replication of cancer cells . It also inhibits HDAC, which is involved in gene expression, leading to altered expression of genes that control cell proliferation .
Biochemical Pathways
The action of 1,3,4-Oxadiazol-2-ol affects several biochemical pathways. By inhibiting thymidylate synthase, it disrupts the folate pathway, which is essential for DNA synthesis . The inhibition of HDAC alters the acetylation state of histones, affecting the chromatin structure and gene expression . The compound’s action on topoisomerase II interferes with DNA topology, affecting DNA replication and transcription .
Result of Action
The molecular and cellular effects of 1,3,4-Oxadiazol-2-ol’s action primarily involve the inhibition of cancer cell proliferation . By targeting key enzymes and proteins, it disrupts critical cellular processes such as DNA synthesis, gene expression, and DNA topology, leading to the death of cancer cells .
生化学分析
Biochemical Properties
1,3,4-Oxadiazol-2-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,3,4-Oxadiazol-2-ol has been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II . These interactions are essential for its anticancer properties, as they lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, 1,3,4-Oxadiazol-2-ol exhibits antioxidant properties, reducing free radicals and protecting cells from oxidative stress .
Cellular Effects
1,3,4-Oxadiazol-2-ol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,3,4-Oxadiazol-2-ol has been found to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, the compound can reduce inflammation and promote cell survival. Furthermore, 1,3,4-Oxadiazol-2-ol has been shown to affect gene expression by targeting specific transcription factors and enzymes involved in DNA replication and repair .
Molecular Mechanism
The molecular mechanism of 1,3,4-Oxadiazol-2-ol involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,3,4-Oxadiazol-2-ol binds to thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine, a nucleotide essential for DNA replication . This inhibition results in the disruption of DNA synthesis and cell division, ultimately leading to cell death. Additionally, 1,3,4-Oxadiazol-2-ol can activate certain enzymes, such as antioxidant enzymes, which help protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,4-Oxadiazol-2-ol can change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 1,3,4-Oxadiazol-2-ol remains stable under various conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound may lead to the development of resistance in certain cell lines, reducing its efficacy . Additionally, the degradation products of 1,3,4-Oxadiazol-2-ol may exhibit different biological activities, further influencing its overall effects .
Dosage Effects in Animal Models
The effects of 1,3,4-Oxadiazol-2-ol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, 1,3,4-Oxadiazol-2-ol can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
1,3,4-Oxadiazol-2-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways play a crucial role in determining the compound’s bioavailability and overall efficacy. Additionally, 1,3,4-Oxadiazol-2-ol can affect metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 1,3,4-Oxadiazol-2-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, 1,3,4-Oxadiazol-2-ol can be transported into cells via membrane transporters, where it binds to intracellular proteins and exerts its biological effects . The distribution of the compound within tissues also influences its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 1,3,4-Oxadiazol-2-ol is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 1,3,4-Oxadiazol-2-ol may localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . Alternatively, the compound may accumulate in the cytoplasm, where it modulates signaling pathways and enzyme activity . Understanding the subcellular localization of 1,3,4-Oxadiazol-2-ol is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazol-2-ol can be synthesized through several methods. One common approach involves the dehydration of derivatives of semicarbazides or thiosemicarbazides using phosphorus oxychloride as a dehydrating agent . Another method involves the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture .
Industrial Production Methods
In industrial settings, the synthesis of 1,3,4-oxadiazol-2-ol often involves the use of high-throughput methods to ensure efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly reagents, is also being explored to minimize environmental impact .
化学反応の分析
Types of Reactions
1,3,4-Oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield different substituted oxadiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
類似化合物との比較
1,3,4-Oxadiazol-2-ol can be compared with other oxadiazole isomers, such as 1,2,4-oxadiazole and 1,2,5-oxadiazole. While all these compounds share a similar core structure, their biological activities and chemical properties can vary significantly:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals, particularly as a scaffold for drug development.
1,2,5-Oxadiazole:
The uniqueness of 1,3,4-oxadiazol-2-ol lies in its broad spectrum of biological activities and its versatility in chemical synthesis, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2O2/c5-2-4-3-1-6-2/h1H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXVIMLKCKWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593695 | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51517-09-0 | |
| Record name | 1,3,4-Oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,3,4-oxadiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the carcinogenic properties of 5-nitrofurans containing the 1,3,4-oxadiazol-2-ol moiety?
A1: While the provided research doesn't directly investigate 1,3,4-Oxadiazol-2-ol itself, it explores the carcinogenicity of several 5-nitrofuran derivatives containing related heterocyclic structures, including 1,3,4-oxadiazole. Notably, the study highlights that:
- 2-amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole induced a high incidence of mammary tumors in Sprague-Dawley female rats. []
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ol was associated with an overall tumor incidence of 40-60% in the same rat model. []
Q2: Can you describe the degradation pathway of a 1,3,4-oxadiazole derivative in an aquatic environment?
A2: Research on the degradation of the sulfone bactericide, 2-(4-Fluorophenyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole (JHXJZ), provides insights into the breakdown of a 1,3,4-oxadiazole derivative in paddy water. [] The proposed degradation pathway involves:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
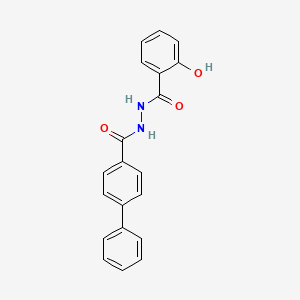
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
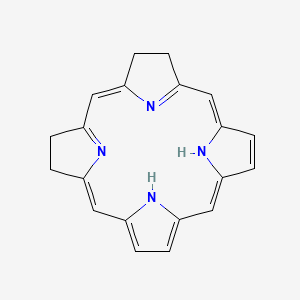
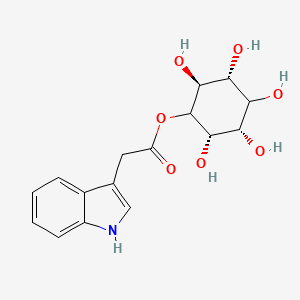
![3-Hydroxy-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1258246.png)
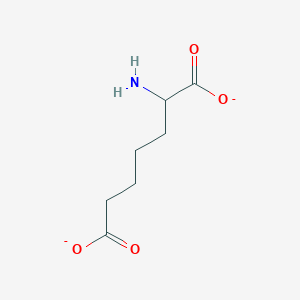

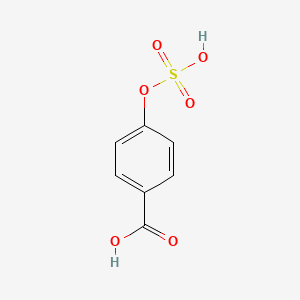
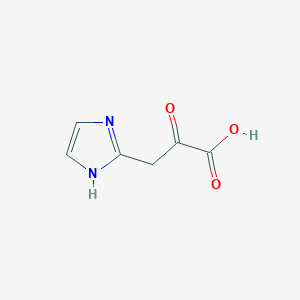

![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![Cucurbit[10]uril](/img/structure/B1258260.png)

